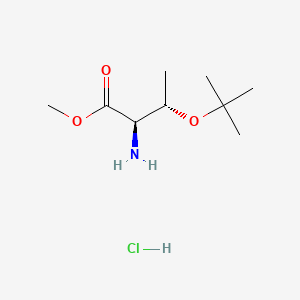

H-D-Thr(tBu)-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKEUUZUMQSAD-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Properties, Applications, and Protocols

This guide provides an in-depth analysis of O-tert-Butyl-D-threonine methyl ester hydrochloride (H-D-Thr(tBu)-OMe.HCl), a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will explore its core chemical properties, its strategic role in peptide synthesis, and detailed protocols for its application, grounded in established scientific principles.

Core Chemical Identity and Physical Properties

This compound is a synthetically modified derivative of the amino acid D-threonine. It is engineered with two key protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) at the C-terminus. The alpha-amino group is presented as a hydrochloride salt, which enhances its stability and handling as a crystalline solid.[1][2] This strategic combination of protecting groups makes it a valuable building block, particularly in solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | O-tert-Butyl-D-threonine methyl ester hydrochloride salt | [1][2] |

| Synonyms | Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride | [2] |

| CAS Number | 115141-43-0 | [1][2] |

| Molecular Formula | C₉H₁₉NO₃·HCl | [1][3] |

| Molecular Weight | 225.71 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 141-150 °C (286-302 °F) | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6] | |

| Storage | Recommended storage at 2-8°C or 4°C, sealed, away from moisture.[4][5][7] For long-term storage in solvent, -80°C is recommended.[4] |

Molecular Structure and Stereochemistry

The functionality of this compound is intrinsically linked to its structure. The D-configuration at the alpha-carbon is a non-natural stereoisomer, which is often intentionally incorporated into peptide drug candidates to enhance their stability against enzymatic degradation by proteases, thereby increasing their in vivo half-life.[8]

The tert-butyl group provides steric hindrance, effectively shielding the reactive hydroxyl side chain from participating in unwanted side reactions during peptide coupling.[9] The methyl ester protects the C-terminal carboxyl group, preventing it from reacting while the N-terminus is coupled to a growing peptide chain.

Caption: Chemical structure of this compound.

Strategic Application in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of protecting groups is critical for the success of SPPS, preventing side reactions and ensuring the correct peptide sequence is assembled.[9]

The Role of the Tert-Butyl (tBu) Group

The tert-butyl ether protecting the threonine side chain is stable under the mildly basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF).[10][11] However, it is readily cleaved under strong acidic conditions, such as with high concentrations of trifluoroacetic acid (TFA), which are used in the final step to cleave the completed peptide from the solid support resin.[10][11]

This differential stability is the cornerstone of the Fmoc/tBu synthesis strategy. During cleavage, the acid-labile tBu group generates a reactive tert-butyl cation. This cation can cause unwanted alkylation of sensitive residues like tryptophan or tyrosine.[11] To prevent these side reactions, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the cleavage cocktail to trap the cations.[12]

The Role of the Methyl Ester (OMe) and Hydrochloride (HCl) Salt

The C-terminal methyl ester allows for the use of this amino acid derivative in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be ligated later. In the context of SPPS, if this residue is to be the C-terminal amino acid, it must first be saponified (hydrolyzed) to the free carboxylic acid before being attached to the resin. More commonly, the fully protected Fmoc-D-Thr(tBu)-OH is used for direct attachment to the resin.

The hydrochloride salt of the free alpha-amine serves two main purposes:

-

Stability: It prevents the free amine from participating in unwanted reactions during storage.

-

Handling: It confers a crystalline, solid nature to the compound, making it easier to weigh and handle accurately.[1] Before the coupling reaction in SPPS, the hydrochloride must be neutralized with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free amine for reaction.[8]

Caption: General workflow for incorporating this compound in SPPS.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol assumes the synthesis is proceeding on a resin with a pre-existing peptide chain ending in a free amine.

Materials:

-

Resin-bound peptide

-

This compound

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Preparation of Amino Acid Solution: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.

-

Neutralization and Activation: Add 6 equivalents of DIPEA to the amino acid solution. The initial 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents are required for the activation reaction. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the deprotected resin-bound peptide.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A colorless result indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.[8]

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Protocol 2: Standard Deprotection of the Tert-Butyl Group

This protocol outlines the final cleavage step, which simultaneously removes the tBu side-chain protection and cleaves the peptide from the resin.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction: Add the cleavage cocktail to the resin. A typical ratio is 10 mL of cocktail per gram of resin.

-

Incubation: Gently agitate the slurry at room temperature for 2-3 hours. The tBu group is acid-labile and will be removed during this step.[11]

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA or DCM to recover any remaining peptide.

-

Precipitation: Add the collected filtrate dropwise to a flask of cold diethyl ether (typically 10x the volume of the filtrate). The peptide will precipitate as a white solid.

-

Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide under vacuum. The crude product can then be purified by reverse-phase HPLC.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices are essential.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[1]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[13]

-

Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[6][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]

Conclusion

This compound is a highly valuable and specialized amino acid derivative. Its strategic design, featuring a D-stereocenter for enzymatic stability and orthogonal protecting groups (tBu and OMe), makes it an essential tool for the synthesis of complex and pharmacologically relevant peptides. A thorough understanding of its chemical properties, the causality behind its use in SPPS, and adherence to validated protocols are paramount for achieving high-yield, high-purity peptide products in research and drug development.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl. Retrieved from [Link]

-

APPLITECH, Inc. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Thr(tBu)-OMe HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777334, this compound. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. Retrieved from [Link]

-

My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

-

Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868–1873. Retrieved from [Link]

-

Next Peptide. (n.d.). This compound. Retrieved from [Link]

-

Stoineva, I. B., & Petkov, D. D. (1991). A convenient synthesis of aspartame. Journal of Chemical Education, 68(12), 1033. Retrieved from [Link]

- Google Patents. (2019). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.

Sources

- 1. peptide.com [peptide.com]

- 2. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. H-THR(TBU)-OME HCL manufacturers and suppliers in india [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Introduction: Decoding the Molecular Architecture and Strategic Importance

An In-Depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Applications and Methodologies in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, chemically known as O-tert-Butyl-D-threonine methyl ester hydrochloride, is a specialized amino acid derivative pivotal to the field of synthetic peptide chemistry.[1][2] Its structure is meticulously designed for strategic incorporation into peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS).[3][4] This guide elucidates the multifaceted role of this compound, detailing the rationale behind its unique protecting group strategy and providing actionable protocols for its application in research and drug development.

At its core, this compound is a D-threonine residue, an unnatural stereoisomer of the common amino acid L-threonine. The "D" configuration is often intentionally incorporated into therapeutic peptide candidates to enhance their stability against enzymatic degradation, thereby prolonging their in-vivo half-life. The true utility of this molecule, however, lies in its protecting groups:

-

O-tert-Butyl (tBu) Ether: The hydroxyl group on the threonine side chain is masked by a tert-butyl group. This prevents unwanted side reactions, such as O-acylation, during the peptide coupling steps.[5] The tBu group is characterized by its stability under the basic conditions used for Fmoc deprotection in SPPS, yet it is readily removable with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[6][7] This acid-lability is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy.[4][8]

-

Methyl Ester (OMe): The C-terminal carboxyl group is protected as a methyl ester. This deactivates the carboxyl group, preventing the amino acid from polymerizing with itself and ensuring it can be selectively coupled via its free N-terminal amino group.[9][10] The methyl ester can be removed under mild hydrolysis conditions when required, typically in solution-phase synthesis or for specific fragment condensation strategies.[9][11]

-

Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt of the N-terminal amine. This enhances the compound's stability, crystallinity, and ease of handling, making it a reliable reagent for synthesis.[12]

Core Application: A Building Block in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS, a methodology that revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support.[3][13] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[14]

The use of this compound is particularly relevant in the context of the Fmoc/tBu orthogonal protection scheme .[6][8] In this strategy:

-

The temporary Nα-protecting group (Fmoc) is removed with a base (e.g., piperidine).[6]

-

The permanent side-chain protecting groups (like tBu) are stable to this base but are removed at the end of the synthesis with a strong acid (e.g., TFA).[6][7]

This orthogonality ensures that the side chains remain protected throughout the iterative cycles of amino acid addition, preventing the formation of impurities and truncated sequences.[8][14]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | O-tert-Butyl-D-threonine methyl ester hydrochloride | [1] |

| CAS Number | 115141-43-0 | [1][2] |

| Molecular Formula | C₉H₁₉NO₃·HCl | [1] |

| Molecular Weight | 225.71 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1][15] |

| Melting Point | 141-150 °C | [1] |

Experimental Protocols and Methodologies

Protocol 1: Incorporation of H-D-Thr(tBu)-OMe into a Peptide Chain via SPPS

This protocol outlines a generalized procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine, using standard Fmoc/tBu chemistry.

Step 1: Neutralization of the HCl Salt

-

Rationale: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile in the coupling reaction.

-

Procedure:

-

Dissolve this compound (1.5-3 equivalents relative to resin loading) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-4 equivalents), to the solution.

-

Allow the mixture to stand for 5-10 minutes at room temperature.

-

Step 2: Activation of the Carboxyl Group

-

Rationale: The carboxyl group of the incoming amino acid (in this case, the previously coupled residue on the resin has its Fmoc group removed, exposing the amine; the this compound is used when it is the first residue attached to a linker, or in solution phase) is activated to facilitate amide bond formation. For coupling onto a chain, an Fmoc-protected amino acid would be used. This protocol assumes this compound is being used in a solution-phase coupling or as the initial residue on certain resins, where its free amine will react. Let's adjust the protocol to a more standard SPPS context where we would use Fmoc-D-Thr(tBu)-OH to couple to the resin-bound amine. The provided compound, this compound, is more suited for solution-phase synthesis or as a final C-terminal modification. However, to illustrate the use of a threonine derivative, we will describe the coupling of its Fmoc-protected counterpart.

Revised Protocol 1: Coupling of Fmoc-D-Thr(tBu)-OH in SPPS

-

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3-5 equivalents), a coupling reagent like HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[5] Allow to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and by-products. A small sample can be taken for a ninhydrin test to confirm reaction completion.

Workflow for Amino Acid Coupling in SPPS

Caption: General workflow for coupling a protected threonine derivative in SPPS.

Protocol 2: Final Cleavage and Deprotection

-

Rationale: After the desired peptide sequence is assembled, it must be cleaved from the solid support, and all side-chain protecting groups (including the tBu from threonine) must be removed.

-

Procedure:

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[16]

-

Causality: TFA is the strong acid that cleaves the tBu ether and other acid-labile groups.[17] Water helps to suppress t-butylation of sensitive residues like Tryptophan. TIS acts as a carbocation scavenger, trapping the reactive tert-butyl cations generated during deprotection to prevent them from causing side reactions.[18]

-

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[16]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be purified by HPLC.

-

Logic of tBu Deprotection and Scavenging

Caption: The role of scavengers in preventing side reactions during tBu deprotection.

Conclusion: A Strategically Vital Reagent

This compound and its Fmoc-protected counterpart, Fmoc-D-Thr(tBu)-OH, are not mere reagents but strategic tools in the rational design of synthetic peptides. The careful selection of the D-stereoisomer and the orthogonal tBu protecting group allows for the synthesis of peptides with enhanced stability and high purity. Understanding the causality behind each protecting group and the function of each component in the synthetic protocols is paramount for troubleshooting and optimizing the synthesis of complex, high-value peptides for research, diagnostics, and therapeutic development.

References

-

Wang, P., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Synthetic Communications, 30(4), 721-728.[19]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl. [Link][1]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link][8]

-

SINOCHEM. (2025, October 31). Fatty Acid Methyl Ester and Amino Acid Methyl Ester. [Link][9]

-

AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link][17]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link][13]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][14]

-

Química Organica.org. (n.d.). Peptide synthesis - Acid group protection. [Link][10]

-

AAPPTec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link][7]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link][11]

-

Sharma, A., et al. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 10(9), 653-656.[12]

Sources

- 1. peptide.com [peptide.com]

- 2. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]

- 10. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tandfonline.com [tandfonline.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound (Methyl (2R,3S)-3-(tert-butoxy)-2-amino-3-methylbutanoate hydrochloride), a critical building block in modern peptide synthesis and drug discovery. We will delve into its structural characteristics, synthesis, analytical validation, and practical applications, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of D-threonine with its side-chain hydroxyl group protected by a tert-butyl ether. This specific combination of protecting groups is pivotal to its utility in solid-phase peptide synthesis (SPPS).

Core Structure

The molecule consists of a D-threonine backbone, which is an unnatural stereoisomer of the common amino acid L-threonine. The key modifications are:

-

N-terminus: A free amine (as a hydrochloride salt), ready for peptide bond formation.

-

C-terminus: A methyl ester, which protects the carboxylic acid from participating in unwanted side reactions.

-

Side-Chain: A tert-butyl ether protecting the hydroxyl group of the threonine residue. This bulky group prevents side reactions such as O-acylation during peptide coupling steps.

Below is a diagram illustrating the logical relationship of the constituent chemical groups.

Caption: Functional group relationships in this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C9H20ClNO3 | |

| Molecular Weight | 225.72 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in water and methanol | |

| Melting Point | 168-172 °C (decomposes) |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. The typical synthetic route starts from a fully protected D-threonine derivative, such as Fmoc-D-Thr(tBu)-OH.

Synthetic Workflow

The overall process can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol: Synthesis of this compound from Fmoc-D-Thr(tBu)-OH

-

Esterification:

-

Suspend Fmoc-D-Thr(tBu)-OH (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield crude Fmoc-D-Thr(tBu)-OMe.

-

-

Fmoc Deprotection:

-

Dissolve the crude Fmoc-D-Thr(tBu)-OMe in N,N-Dimethylformamide (DMF).

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, evaporate the solvent and piperidine under high vacuum.

-

-

Salt Formation and Purification:

-

Dissolve the resulting oily residue (the free base) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in dioxane (e.g., 4M) dropwise until precipitation is complete.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification if necessary.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic and Analytical Data

| Analysis Method | Expected Results |

| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.2 ppm), methyl ester (singlet, ~3.8 ppm), and amino acid backbone protons. The coupling constants and chemical shifts of the α and β protons are characteristic of the threonine structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the tert-butyl group, the methoxy carbon, and the carbons of the threonine backbone. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 190.14. |

| FT-IR | Characteristic stretches for the N-H bonds of the ammonium salt, C=O of the ester, and C-O bonds of the ether and ester. |

| Optical Rotation | A specific optical rotation value confirming the D-configuration of the stereocenter. |

Applications in Peptide Synthesis

This compound is a valuable reagent in the synthesis of peptides containing D-threonine. The orthogonal protecting group strategy is key to its utility.

-

tert-Butyl (tBu) Group: This acid-labile protecting group is stable to the basic conditions used for Fmoc deprotection during SPPS. It is typically removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA).

-

Methyl Ester (OMe): This group protects the C-terminus during the synthesis of peptide fragments in solution-phase synthesis. It can be cleaved by saponification (e.g., with NaOH) under conditions that do not affect the tBu or other protecting groups.

Logical Workflow in SPPS

The following diagram illustrates the role of this compound in a typical Fmoc-based Solid-Phase Peptide Synthesis workflow.

Caption: Role of protected amino acids in Fmoc SPPS.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

PPE: Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

molecular weight of H-D-Thr(tBu)-OMe.HCl

An In-Depth Technical Guide to the Molecular Weight Determination of H-D-Thr(tBu)-OMe.HCl

Abstract

This technical guide provides a comprehensive, first-principles analysis of the (O-(tert-Butyl)-D-threonine methyl ester hydrochloride). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the systematic methodology for its determination. We will elucidate the chemical structure, establish the precise molecular formula, and apply standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC) to perform a rigorous calculation. The guide emphasizes the causality behind the calculation, the significance of isotopic abundances, and the critical importance of an accurate molecular weight for ensuring stoichiometric precision in experimental protocols, particularly in the field of peptide synthesis and pharmaceutical development. All data and principles are grounded in authoritative chemical and physical standards.

Chemical Identity and Structural Elucidation of this compound

This compound is a protected amino acid derivative commonly utilized in synthetic organic chemistry, most notably in Solid-Phase Peptide Synthesis (SPPS). Understanding its structure is the foundational step in determining its molecular weight.

-

Chemical Name: Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride[1]

-

CAS Number: 115141-43-0[2]

-

Molecular Formula: C₉H₂₀ClNO₃[1]

The compound is composed of a D-threonine core, which is stereochemically defined as (2R,3S). This core is chemically modified with two distinct protecting groups and is supplied as a hydrochloride salt:

-

O-tert-Butyl (tBu) Group: The hydroxyl group on the threonine side chain is protected as a tert-butyl ether. This is a crucial modification in peptide synthesis. The bulky tBu group prevents unwanted side reactions at the hydroxyl site and is stable to the basic conditions used for Fmoc-deprotection, yet it can be selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid).

-

Methyl Ester (-OMe) Group: The carboxylic acid terminus of the D-threonine is protected as a methyl ester. This prevents the carboxyl group from participating in peptide bond formation when the amino group is the intended nucleophile.

-

Hydrochloride (.HCl) Salt: The free alpha-amino group is protonated and forms a salt with a chloride counter-ion. This enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately as a solid reagent.

The logical relationship and structure of these components are visualized below.

Caption: Logical breakdown of this compound into its core components.

Foundational Principles of Molecular Weight Calculation

The molecular weight (more accurately, the molar mass) of a compound is not an arbitrary number; it is the sum of the masses of its constituent atoms. The value for each element, known as the atomic weight, is a weighted average of the masses of its naturally occurring stable isotopes.

For instance, chlorine exists primarily as two isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[3] This isotopic distribution is why the standard atomic weight of chlorine is approximately 35.45 u, not a whole number.[3][4][5][6] The standard atomic weights published by IUPAC represent the most accurate and universally accepted values for these isotopic averages in terrestrial materials.[7][8] Our calculation relies exclusively on these authoritative values to ensure precision.

Systematic Protocol for Molecular Weight Determination

The determination of the molecular weight is a systematic process that proceeds from structural analysis to final summation. The workflow is illustrated below.

Caption: Workflow for the first-principles calculation of molecular weight.

Step 1: Determination of the Molecular Formula

Based on the elucidated structure, a precise count of each atom is performed.

-

Carbon (C): 4 in the threonine backbone + 4 in the tert-butyl group + 1 in the methyl ester = 9 Carbon atoms .

-

Hydrogen (H): The neutral parent molecule, H-D-Thr(tBu)-OMe, has 19 hydrogen atoms. The formation of the hydrochloride salt involves the protonation of the primary amine (-NH₂ to -NH₃⁺), adding one hydrogen atom. Therefore, the total count is 19 + 1 = 20 Hydrogen atoms .

-

Chlorine (Cl): The hydrochloride salt contributes 1 Chlorine atom .

-

Nitrogen (N): The threonine backbone contains 1 Nitrogen atom .

-

Oxygen (O): 2 in the methyl ester group + 1 in the tert-butyl ether linkage = 3 Oxygen atoms .

This confirms the molecular formula as C₉H₂₀ClNO₃ .[1]

Step 2: Collation of Standard Atomic Weights

The standard atomic weights for the constituent elements are sourced from IUPAC and the National Institute of Standards and Technology (NIST). For calculations where a single value is conventional, the abridged or conventional figures are used.

| Element | Symbol | Standard Atomic Weight (u) | Source |

| Carbon | C | 12.011 | PubChem, IUPAC[9][10] |

| Hydrogen | H | 1.008 | Wikipedia, IUPAC[7][11] |

| Chlorine | Cl | 35.45 | Wikipedia, IUPAC[3][4] |

| Nitrogen | N | 14.007 | Wikipedia, RSC[12][13] |

| Oxygen | O | 15.999 | Wikipedia, NIST[14][15] |

Step 3: The Calculation Protocol

The molecular weight is the sum of the products of the atom count and the atomic weight for each element.

-

Mass from Carbon: 9 atoms × 12.011 u/atom = 108.099 u

-

Mass from Hydrogen: 20 atoms × 1.008 u/atom = 20.160 u

-

Mass from Chlorine: 1 atom × 35.45 u/atom = 35.450 u

-

Mass from Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

-

Mass from Oxygen: 3 atoms × 15.999 u/atom = 47.997 u

Total Molecular Weight = 108.099 + 20.160 + 35.450 + 14.007 + 47.997 = 225.713 u

When expressed as molar mass for practical laboratory applications, this value is 225.71 g/mol .

Validation and Significance

The calculated molecular weight of 225.71 g/mol is validated by cross-referencing with major chemical databases and suppliers, which consistently report this value.[1][2][16][17][18]

The precision of this value is paramount in a research and development setting for several reasons:

-

Stoichiometric Calculations: In peptide synthesis, reagents are often used in specific molar excess. An inaccurate molecular weight would lead to incorrect molar calculations, resulting in incomplete reactions, lower yields, and increased impurities.

-

Solution Preparation: The preparation of solutions with a precise molar concentration (e.g., for analytical standards or reaction media) is fundamentally dependent on an accurate molar mass.

-

Analytical Chemistry: In techniques like mass spectrometry, the experimentally observed mass-to-charge ratio (m/z) is compared against the theoretical molecular weight to confirm the identity and purity of a synthesized compound.

-

Regulatory Compliance: For pharmaceutical development, exact molecular data is a required component of documentation submitted to regulatory bodies like the FDA.

Conclusion

Through a systematic, first-principles approach, the has been definitively calculated to be 225.71 g/mol . This value is derived from its confirmed molecular formula, C₉H₂₀ClNO₃, and the application of IUPAC-standardized atomic weights. This guide has detailed the structural basis, the foundational chemical principles, and the rigorous protocol for this determination, underscoring the critical role of accuracy for scientific integrity and experimental success.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chlorine. Wikimedia Foundation. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

-

American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

-

Britannica. Nitrogen. Encyclopedia Britannica. [Link]

-

Quora. How heavy is one atom of carbon? [Link]

-

Quora. What is the atomic weight of hydrogen? [Link]

-

Wikipedia. Isotopes of chlorine. Wikimedia Foundation. [Link]

-

Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [Link]

-

Wikipedia. Standard atomic weight. Wikimedia Foundation. [Link]

-

Aapptec Peptides. H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. [Link]

-

University of California, Davis. Oxygen. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. National Institute of Standards and Technology. [Link]

-

Wikipedia. Nitrogen. Wikimedia Foundation. [Link]

-

Wikipedia. Oxygen. Wikimedia Foundation. [Link]

-

Wikipedia. Hydrogen. Wikimedia Foundation. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

Britannica. Oxygen. Encyclopedia Britannica. [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

-

YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. [Link]

-

YouTube. What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. [Link]

-

YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology. [Link]

-

National Institute of Standards and Technology. Oxygen, atomic. NIST Chemistry WebBook. [Link]

-

PubChem. Carbon. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 4. Chlorine - Wikipedia [en.wikipedia.org]

- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 6. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic/Molar mass [westfield.ma.edu]

- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Oxygen, atomic [webbook.nist.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemscene.com [chemscene.com]

- 18. linkpeptide.com [linkpeptide.com]

A Technical Guide to the Stereochemistry of (2R,3S)-Methyl O-tert-butyl-D-threoninate Hydrochloride

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of pharmaceutical development and peptide synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of biological activity and safety. H-D-Thr(tBu)-OMe.HCl, a protected derivative of the non-essential amino acid D-threonine, is a critical chiral building block.[1][2] Its full chemical name is methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride.[3] The stereochemical integrity of this compound is paramount, as the incorporation of an incorrect stereoisomer can lead to peptides with altered conformations, diminished or toxic biological activity, and potential immunogenicity.

This guide provides a comprehensive technical overview of the stereochemistry of this compound. It delves into the foundational principles of threonine's stereoisomers, the synthetic strategies employed to maintain stereochemical purity, and the rigorous analytical techniques required for its definitive verification.

Foundational Stereochemistry of Threonine

Threonine is unique among the proteinogenic amino acids in that it possesses two stereogenic centers: the alpha-carbon (Cα or C-2) and the beta-carbon (Cβ or C-3). This results in four possible stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allo-threonine (2S,3S), and D-allo-threonine (2R,3R).[4]

The "threo" designation (for L- and D-threonine) refers to the anti relationship between the amino and hydroxyl groups when viewed as a Fischer projection, analogous to the sugar threose. Conversely, the "allo" forms have a syn relationship, analogous to erythrose.[5] The compound of interest, this compound, is derived from D-threonine, which possesses the absolute configuration (2R,3S).[3][5][6]

Synthesis and Stereochemical Control

The synthesis of this compound from D-threonine involves a series of protection steps designed to prevent unwanted side reactions during its primary application in peptide synthesis. Crucially, these reactions must be conducted under conditions that preserve the stereochemical integrity of both Cα and Cβ, preventing epimerization.

A common synthetic pathway involves:

-

Esterification: The carboxylic acid of D-threonine is converted to its methyl ester, often by reaction with thionyl chloride in methanol.[7][8] This reaction proceeds with retention of configuration.

-

Side-Chain Protection: The secondary hydroxyl group is protected as a tert-butyl ether. This is a critical step, as the bulky tert-butyl group prevents O-acylation and other side reactions during peptide coupling.[9][10] This is typically achieved by reacting the ester with isobutylene in the presence of a strong acid catalyst.[8][11]

-

Formation of the Hydrochloride Salt: The final product is isolated as a stable, crystalline hydrochloride salt, which improves handling and shelf-life.

Throughout this process, careful control of temperature and pH is essential to minimize the risk of racemization at the Cα position, a common issue in amino acid chemistry.

Analytical Verification of Stereochemical Purity

Confirming the stereochemical identity and purity of this compound is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques.[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of amino acid derivatives.[12] The method separates stereoisomers by exploiting their differential interactions with a chiral stationary phase (CSP).

Principle of Operation: The analyte is passed through a column packed with a CSP. Transient, diastereomeric complexes form between the stereoisomers and the chiral selector on the stationary phase. The difference in stability of these complexes leads to different retention times, allowing for separation and quantification. For threonine derivatives, macrocyclic glycopeptide (e.g., teicoplanin-based) or polysaccharide-based CSPs are highly effective.[4][13]

Experimental Protocol: Chiral HPLC Analysis

| Parameter | Specification | Rationale |

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) | Provides direct enantiomeric and diastereomeric separation without derivatization.[4][13] |

| Mobile Phase | Isocratic mixture of Methanol/Acetonitrile and aqueous buffer (e.g., Ammonium Acetate) | Simple, LC-MS compatible mobile phases are often sufficient. The organic modifier concentration is tuned to optimize retention and resolution.[4] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for balancing resolution and analysis time.[4] |

| Detection | UV at 200-220 nm | Detects the peptide bond and ester functionalities. Mass Spectrometry (MS) can be used for enhanced sensitivity and confirmation.[4] |

| Sample Prep | Dissolve sample in mobile phase | Ensures compatibility and sharp peak shape. |

| Validation | Run a standard containing all four potential stereoisomers (if available) or a sample spiked with a known diastereomer (e.g., the D-allo derivative). | This self-validating step confirms peak identity and the method's ability to resolve critical impurities.[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for confirming the overall structure and, crucially, the relative stereochemistry between the Cα and Cβ centers.[15]

-

Structural Confirmation: The presence of signals corresponding to the methyl ester, tert-butyl group, and the Cα-H and Cβ-H protons confirms the successful synthesis of the target molecule.

-

Diastereomer Differentiation: The coupling constant between the Cα proton and the Cβ proton (³JHα,Hβ) is diagnostic of the relative configuration. For the anti relationship in "threo" isomers like D-threonine, the coupling constant is typically smaller than for the syn relationship in "allo" isomers.

-

Enantiomeric Purity: To determine enantiomeric excess, NMR can be used in conjunction with a Chiral Solvating Agent (CSA).[16][17][18] The CSA forms transient diastereomeric complexes with the enantiomers, inducing small but measurable differences in the chemical shifts of their respective protons, allowing for integration and quantification.[16][19]

Chiroptical Methods

Optical rotation is a classical method for confirming the bulk chirality of a sample. A solution of the enantiomerically pure compound will rotate the plane of polarized light in a specific direction. For this compound, a specific rotation value ([α]D) consistent with the D-configuration is expected. While useful for rapid quality control, it is not sufficient on its own to determine purity, as the presence of multiple stereoisomers can lead to misleading results.[12]

Impact on Drug Development and Peptide Synthesis

The strict requirement for stereochemical purity in this compound stems from its use in Solid-Phase Peptide Synthesis (SPPS).[10][20] SPPS is the dominant method for producing synthetic peptides for therapeutic and research purposes.[9][20][21]

-

Role of Protecting Groups: In the widely used Fmoc/tBu SPPS strategy, the tert-butyl (tBu) group on the threonine side-chain prevents esterification or acylation of the hydroxyl group during the peptide coupling steps.[9][10] The methyl ester (OMe) protects the C-terminus, making the molecule suitable for solution-phase fragment condensation before incorporation into a larger peptide on a solid support.[9]

-

Consequences of Impurity: If a batch of this compound were contaminated with its L-enantiomer or a D-allo-diastereomer, the resulting synthetic peptide would be a mixture of stereoisomers. This can have catastrophic consequences:

-

Altered 3D Structure: The precise folding of a peptide, which dictates its interaction with biological targets like receptors or enzymes, is determined by its amino acid sequence and stereochemistry.

-

Loss of Potency: The unintended stereoisomer may not bind to the target, reducing the overall efficacy of the drug product.

-

Unpredictable Toxicology: The wrong isomer could have off-target effects or be metabolized differently, leading to unforeseen toxicity.

-

Immunogenicity: The presence of unnatural peptide structures can trigger an immune response in patients.

-

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered chiral building block whose utility is entirely dependent on its stereochemical integrity. The absolute configuration, (2R,3S), must be established during synthesis and rigorously verified through a combination of powerful analytical techniques, primarily chiral HPLC and NMR spectroscopy. For professionals in drug development, ensuring the stereochemical purity of such intermediates is a fundamental and non-negotiable aspect of producing safe and effective peptide-based therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers. Retrieved from BenchChem technical library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz4yvu6dowg1Nw4EczGz8k3tixrjzWc1gzgJkqXnlEqio_jq4gk4shYKveFFvw2sutGwf7FqOkTP79svwF-bKfyMdo9YAKKNMfR1i8X8d0j8J1hblcRxrEzRDzPoX5QcRxsKMqeDmDEYVYjWwGPLn6d9Qd4DNFTIBgrAABkbcU4qXhp7csQoucsd1InGriVZH4RlzLzU9MTNBAUxEnKOX-c2tWnW7cir7J-DOVFA==]

- Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD4c7Tz1zZIVUSPtxIUljO33tp1PgVlK0g-JJtD9IhTcx9huhjYDYsWFf4CMU-e-4_L8eqyfcLQKQdf2_KzO7Br7uHhDb-LpBCaygdsOfOJkzRpziFtpeowy9Cg1bpkV8QLpMZCaWuqHE5Xg2eMtDxvb4tOhmo5fzFEu0=]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777334, this compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHPuOVKac1IMkKkVObWAP8RqG2IEkpOP93_cGFTcmbjDC05Kr647Ei8K3FrFbGlaEvPdaxHkkiee5A5EPnrnAQeKm7L3VsSpzgh7IpgJiQA3sL6TNFubuBuuUCa_fiKm9-nI2_I0rqpgKKjIM=]

- Carniato, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhB38_F7HBcTT00xB_pjnLAtLqWYEI5Q6FyzlA-kT_f2CM27KgwVt_grxzpdW3DhXqUghge57yN_TusyVvdtDTdkRdneiLWdLn55SpyciLcS42JL6ZgHDhSl3XHYJLxG_sR9vBvEF3GjzQg==]

- Zhao, H., et al. (2004). Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcnHcyfWAF0TxYqAX7xrEsYRwnQ8i3a2e5CG9DYD5FhpqV6xWseMBMyrulPl5s_prWlUddjRjlOoEBR2vq01PUoblUQj5prplLtwFqr-hzb2U6l1FPzCZs2B7BSFRMKF-AR_d559R0Yoaz5dPEL6O3FA6eLky8AdLLO_zLa1m3D8q0VPWn-fWsbs8i2tX1sA8x_ea-NgVToxpZLCP2nMp7Al4QkuN8kPm_IUlB6iqRd6Hpk2L-TDdeDakoeTo4pg2B_6h874Odn-XMQLWXYxgac3LqMkUDekfEYq4MaPmx9yL0Z7JPuHUAn_OglI17YTAfA==]

- BenchChem. (n.d.). D-threonine HCl. Retrieved from BenchChem product information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH81ca0fk4hZs25o-HwZowieZ-zGbXX5USihBVfFIwFVgP8xgBIkaai-61V3jNv0LqgyBnhqIUlU1oO-XM27tKRewQtE8pooD_AbA2clGwyzazBPVpepQcV1CMnfIblXhoD_qQw]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of D-Threonine: Beyond Nutrition. Retrieved from NINGBO INNO PHARMCHEM technical articles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXydj1iF4Od0qzOEtfqu1czuInUVkAMFSh5gqjAeIeKzIfxMxuhytBztY2Py2tPMKjaBRvORRp_UIFOlS7VU_2mpfQV75ynX2cJ60CYkdXwBABEWPFrDrH0sw72t_4JmWDMnevnHNA7WqY-ArimVDxZGRyRa5M_ZTC-fJI8sPoXm5OpEvyKOYZnPAE4L3sbEkabR2fosbdsRrpmYBiDdht7OQm90ez]

- Le, A., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry (ACS Publications). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzlGDboh_MAC5dJZH6Lskdlu2pgJ0gmGfLYd3gl0_YPGtaTPUjQl7YKCmQFaesUEyun__vb0AVmSvlfvkXw3R7Abs1S3D6ilA4hQN-Z2cd5Bl-m6pNqYmp5NshdB2KQw0Cqfj0MblmIg0DrhRng44=]

- Lievore, P., et al. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuHJj-59c4TwIR1jNbq6-fr2CuSmz3zx7c41VSESBGfH4NnFAqKnXb1THuJOEX-ghmymB2ggcyzAFWMMbpFteNi6OQ4x7v6PDyjtnCw6O8jhuxc86GmtQ3ZWg0aJs2Ecex1lA=]

- Carniato, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxgYGOElm4b4AVi0LQ8cGOCfU2w55VGpasfsUX_KdD70oF50leLp8uBDwBx7e-3_hNoRVu4pDDo_uzLTN2KCNuo9Sw-Hm7ZFTbdxBMQu7RuzMY8TCjx_bBcwoeYoAYUhcmY9A_ui5J]

- Wiedemann, J., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbI9ejhqVM2CxAwyt8IhhrBXC0DFYTz9NPduvfOCLHO-3SyapbPUuUjYUy0aZAwuWUFalacsacb-DmGNpr8LBLu635rVLjb8B8oiX80bZfQe3DFozfg6GTtv0jC8GgIoycDGKjPyka3Ydug==]

- Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiHL88w6nk7Z-wemV4ZkdTTnvwSbYATOUbPGg7bzZPt5yEhFAFplgFhwXf7Sz9Zipp9kRhi5qQAfeo2VY4nuorHvSNQzPxDw5wwTT25_f3uWOf-pWN-dKHaRd_8ilHzuV91Cs=]

- Patent CN106631900A. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwyLs_WlY6HaXro6kUbjwbFYj9zWy4fAb9FuK6TkZ9MpNsUg9dCEc00OhIJQK_CBo84b67AryG-0-myjb5BvZK7nHu12KfsB-sAn_tcZ00cHKDVxwmmmJ4URlZwhfxtrvNVVT6DVjGpA==]

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from Sigma-Aldrich technical resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hRFxdugyYeaN_ySTBhUQOd1fI0tXluf_FW2aLvwGd5pW_MGQ5-z77JByw3ENbjhCn44sTLL0XHHIANdmXHRCOTw5fgjuJyP-6KV5yUyQxICALcNuWSvk727vCers65UelrsISjtMJ2UzCJrkwvFkDgw7mj6dKiCvqsp6SM2ixxwhSv0bOBfqO9zOedRaMu44NYaOzuEVTBRJtGj8DMNLMJCLKYTdWZg9CzZhZluybAHjd61ivzyaGA==]

- Chemicalbook. (2024). D-Threonine VS L-Threonine. Retrieved from Chemicalbook articles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBjLTYvHqTAB4Kc9UgsQGjyrSOAEByZA_1IuL3quuINJi-rZAICqlatezG81JQwsxueKanTIfRtah1RHmgge5Hs2DzyHRcQM9-6OiqZO0I_WZEjYdQJVgFv1kMLTgqagTr9Duheg1WUuy33hRIAPJJ1M-mVrntLppZwvzUJg==]

- MedChemExpress. (n.d.). H-Thr(tBu)-OMe.HCl. Retrieved from MedChemExpress product information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFieLmZyOOPCdHgewhE73LVT4DCr9l6ge-X6RNrUlyx0Rsk2m_qCaGVStUt_TBB_t_0m9iOYE5tqfPhqaC-8L_R0iU-XYsJAjb7fkSFZghxLac3HYMBdsKt--Iif6E_2PzsfNRNANFJGfdi3Qc-cZE=]

- Di Pietro, O., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry (ACS Publications). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9xCW-kdn-H_PEQEPeA244lLMz5iZQ9CicsiS2n-vtcUGFu11PID9TylOn3L98birgJW0XrBdCqcNQCRpl0Q2VBPlHpS--kbi4BD3tdM7dUbKy_29xffoSd9aE5QeEk5ssgQg3hDesuxx]

- Diastereoisomeric complexes with DL-threonine or DLserine and L-hydroxyproline. (n.d.). Various Authors. Retrieved from a compilation of related studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR4CYuaFVA8AsZBGLrXdrWpCVaLdHjE6XgTrjFtakZY_lAa5Y6AT0NTaZ8PK-E4c0cbBcjkzM7IT2Cb8lvoIdbvXZFpCH7FiV9WaETAQLjBE1JJCMtgFENtz9RpratQ-eMV5sJS4-6msAupuJYm5VdwhD-JMlZsMumq3Bj3DtRwzvu0s4V1douagQlNPjHgh73Oy8Mn8mD1qxn9PGarfDRCIX6Jys-3idBLX4btEC4Q-sLLOFN43Ppy0zW]

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Retrieved from BenchChem technical library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAIolv4nLAQ1kCLz2fY1A7DO1asb02GXKDAlpRrUL2EnjzYy0V5UUhBesQPCHcEflQSzq-NrUJZ5APmrYsLqFBfX_Mc-Rxd91hyJfE2xbCgqx0XCmmAlUuIyn1eDYmteMMSDrC4f4Jvbx0VACcRHe8x57CWGrIYavwK-n4Q1Ih52IwC3kW5BzM1kuTnphlHzCLcJQxEVUNwot05Azlq7JHnrBZhkQ6LvF6Dp7pj6To1hvBxw==]

- Patent CN106631900A. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe3twxWJ_XSfigsWDXemU3J6IFEuaM9GxaSoJyOHlOtzgofghai7m5VQGWrmipLCZiR06yejonLFgejKpZ_VXDwzIGTS0nn1APHIPRsV-KAayop-CRnsHyaIMiOS3Td7DXNPONcrZ6_C7u9w==]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69435, D-Threonine. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK8vzPcwr1KilNZGHnmvN7AG1zfv5EYtu5MvvlEzKpvFQ0AShe8tCjtxbTsADxaiO0As5YQiut7enHxuFMG33MyZ9vZdfdFjVHB8bQ80IAfECPR1C_Rt-4EXtt2weYCfym7e4fTRtfhD6B3vK9lD8=]

- Lund, G., et al. (2023). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJhAeEPFMNYjgd-AikYwt3h3AAZVza5foKZaVr1Z5aZg_6tNZJA7tdCVAGEAJPrIpK3hPIUHfJd6bMXgWS01K4VDYpAfKZ-VoSNSSXYr8LeLObX1pFjpx1ti5jdttxyEZ3fvf0X3s_ZcSEeLw=]

- Patent WO2003053909A1. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmqQKVbAs7pBC-qzffVFfHkv6fOjeKdnYtN523tAcoUmE_dD9PvHuKj6X25v_2paZEnVp09MadKNNncP8MHRpIx0A1jyg3qI8-iocbpWo8HfNSu3dJIVNIdLA2tpVE6m303FivIPQ-xFF0Cyt7]

- LinkPeptide. (n.d.). This compound Research Peptide for Sale. Retrieved from LinkPeptide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIsVKZl2ZZnegPsG4ovGbJjK_ryWuZc0aHLxOAf4fnMDVMC1xvS-llKkBl10pfPX0DU7hDsBPUE1dPUKmLoH062CWeJJcuLkxV5QQ3aY5k-88uMLq2a7ZuJbWERP_rnKQ_FmaNblZI_M8BDfT-Yv6mPQ==]

- Pharmaffiliates. (n.d.). CAS No : 71989-43-0 | Product Name : H-Thr(tBu)-OMe Hydrochloride. Retrieved from Pharmaffiliates. [https://vertexaisearch.cloud.google.

- ResearchGate. (n.d.). Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZUt5_fafJRlsSjmBdiDQiwbz4nQoLOwSJ8tEIzHdaq5sBFZQGH4hLWuuT1pEdOn6KeZhIckcIKgbSDDjHALr_dK8jRpFkrJ-0CTOAy-u08CVpRj80SoypElhGLhd-aCtrEUbuxCQv0M4puJ04tftg7hy1KlzuAninr4lq9nkzUYBH-DyugecxjkAUAdIEQ4mB7lsGoiSJN6lh9Lqj6yowzuvLmQfHgoIh3Kiy1KKW6fNQpXA45T0vHXSHYbnulG44qyLl4mYvKPFaXRP5sStYTA==]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218568, methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvagC1qaBBke25fbUBBq2ApcMu11H_yiXg4csfzO7IlAistj2tAK5AXrLKS2W9VOdWloR1GGfmf1HEGpCI8jcKnwjb3Hh0wg87QsH8O-uJoqQoR3h9OFmrWjMAdntVxCNfQYmD_sqdEj67sux77pN_70Cy944i]

- Chem-Impex. (n.d.). O-tert-Butyl-L-threonine methyl ester hydrochloride. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIuuOwSx-WvWXImgwS4VWlMDS8WC7CASxOuPYQUloDiGH0N3ari5yiG7YnH8nJTgXAyt4PWXZy1sVEcynTQCHEPwfZTOzAmRhHwtWiscovt2Bqfmfx0oUy-nH5GENzPWAmtg==]

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRYjt6eRxd7uBseGq_o6HtIt9pdd7FC_iaz-F-aJfxTnAGUVc0LMIcgD5_vQWQtMEXO5KI9TqU6Vry9Wi5pt8NtecsQcGrBK2Hl03rm0SHRpg8bHyCAnXYjFSed2W0uef98GJDlbSc3QRUN0LoLKuyQhCNINYZGKiV_9l7WuhMaq5D8El-Sq1]

- Lievore, P., et al. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNJEyte0pIKAPKeHJmpAGcervw7Tgljk-PE8LN8mIiSsJ78-hVdlsOMJocanqdD9-X0TZt8u_1GBpehO4PJ_hvvKfSf91SYbP8p_9yrrbVo9A7C2yTuUsWZztu7X1LWtl9zMiTDhsNix4lcG_Q3SymihckCaMSHbPp4cZy2Kz-CdN8eliwJQ==]

- BenchChem. (n.d.). Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS). Retrieved from BenchChem technical library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeZ62EcCcMMU-lbzKHUrPP0MEck_bN2ZoUywtcJgIqkFGtiT7KOi3_mGF6zoaddwYGJEWxxa-cNj5c8PRAGuFvHvxwVXz0e5BT9NtuqF6i_XKy_4w97eHwbo35XItFauUooHeqsBRDOp4WxFzGa7SsiMlnoIekwV5GIrT1ADffRDNVjemh4EaBIwht1n694zbgjVrULCvvqZ_IF6NJdwVXRZJL6hITGOQKZF_vO0Pn1w7rb2J8w9RTr7I67raqiSfwA==]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNivJG0UeUjVoPf7v8jV2KHNiJ9z_CAkkwqyznfdCEoi9lfjvQ1OXdZe1ZNB0UZ_6RReNk5dXGDUVCP4DtHfym3iYHF5XmfHvA1IBHcWyxssPzXn745RXdG3_lEIC7Og1lb4=]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdoP-4X1EMl2yXPTns-WAA4GcxFUFgjH54dBaqiPx6o2tyB7Hftko0702HLezDD_P1rGjCn3HG7Sia4GK8S8myxz5j1z7TkgZqR1K-KoiMQtrE60i3LdEexWixZDOVnt0qPwTh-VtwOyCgiopo5DmFyTLInu6aAXthnBsyWaWM-EgkXaHz8ia3JO3j_fBjx5wqtwca7g==]

- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from RSC supplementary materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtYtKXBr1fnIcWx_ixf69ayw1GHJnDzA_igdh89JYAe2r5UxS2lGhpvT9gk_ABG8LJZFdr2INUzbE1aPJ2SiLNNEgC_5fNAk26_7m_YAYSOXLfLyFFXSSAJhZ-fZi98EJ-gOpB3JAv9__JESTBtZJcH9YY7kv]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_QZzusVqMywrobyFzHLa7gCmCnrOB93f-L6bDVx1YPyz9wBBMgJM73auXMvkAhLJNN_ggbbJ3-HGUciQpinsWtdeiYWdp-JO-C8lqM3ie2tQ7goHLEknYLvmRuOGLCUE3O-sV3g9ET2Qky8xgRFD3aFYbcJN9fBg2iLDl87v1sPLMEgaKJpiT1YR8BR3Y14RnkiiyiDeX0RYVVErpDV82AKjvUR0bfGSl6UJeNeQB084WEeiMeuNDOLcBFn3NdnHTny3dqt78wkyu]

Sources

- 1. nbinno.com [nbinno.com]

- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 3. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Methyl Ester Protection of Amino Acids in Synthetic Chemistry

Introduction: The Imperative of Protecting Groups in Modern Synthesis

In the intricate world of organic synthesis, particularly in peptide and medicinal chemistry, controlling reactivity is paramount. Amino acids, the foundational units of peptides and numerous pharmaceuticals, are bifunctional molecules possessing both a nucleophilic amino group (-NH₂) and an acidic carboxyl group (-COOH). This duality, while central to their biological function, presents a significant challenge in the laboratory. Unchecked, these groups can react indiscriminately, leading to polymerization, undesired side reactions, and low yields of the target molecule.[1][2][3]

This guide focuses on one of the most fundamental strategies to control this reactivity: the protection of the carboxylic acid functionality as a methyl ester . This seemingly simple modification is a cornerstone of synthetic strategy, temporarily masking the carboxyl group's acidity and nucleophilicity, thereby directing the reaction pathway with precision. We will explore the causality behind this choice, detail field-proven protocols for its application and removal, and address the critical considerations required to maintain scientific integrity, particularly concerning stereochemical purity.

Chapter 1: The "Why": Rationale for Carboxyl Group Protection

To build complex molecules like peptides, a specific amide bond must be formed between the carboxyl group of one amino acid and the amino group of another. If both functionalities are available on both starting materials, a statistical mixture of products, including polymers, will result. Protecting the carboxyl group is therefore essential for several reasons:

-

Preventing Unwanted Amide Bond Formation: By converting the carboxylic acid into an ester, its ability to be activated (e.g., by carbodiimides like DCC) and react with an amine is nullified.[2][4] This ensures that only the intended, unprotected carboxyl group participates in the coupling reaction.

-

Suppressing Acid-Base Reactions: The acidic proton of the -COOH group can interfere with base-sensitive reagents or catalyze unwanted side reactions. Esterification removes this acidic proton.

-

Enhancing Solubility: Amino acids are often zwitterionic and have poor solubility in many organic solvents used for synthesis. The corresponding methyl esters are less polar, neutralizing the negative charge of the carboxylate and significantly improving their solubility in solvents like dichloromethane (DCM) and chloroform, which are common in peptide coupling reactions.[5]

The following diagram illustrates the critical role of carboxyl protection in directing a peptide coupling reaction.

Caption: Logical flow of peptide coupling with and without carboxyl protection.

Chapter 2: The "How": Synthesis of Amino Acid Methyl Esters

The conversion of an amino acid's carboxylic acid to a methyl ester is a standard transformation, typically achieved under acidic conditions. The two most reliable and widely used methods are Fischer-Speier esterification and the use of thionyl chloride in methanol.

Method 1: Fischer-Speier Esterification

This classic method involves refluxing the amino acid in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[6][7]

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution.[7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, yielding the ester and regenerating the acid catalyst.[7]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-Alanine (5.0 g, 56.1 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Cool the suspension in an ice bath.

-

Catalysis: Slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension.

-

Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the residue in a minimal amount of cold water and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield L-Alanine methyl ester. The product is often isolated as the hydrochloride salt by using HCl in methanol, which improves stability and handling.[4]

Method 2: Reaction with Thionyl Chloride (SOCl₂) in Methanol

This is often the preferred method as it proceeds under milder conditions and generally gives higher yields.[6][9][10] Thionyl chloride reacts in situ with methanol to generate HCl, which acts as the catalyst, and potentially forms a highly reactive acyl chloride intermediate.

Mechanism: Thionyl chloride reacts with methanol to produce methyl sulfite and HCl. The HCl then catalyzes the Fischer esterification as described above. An alternative pathway involves the carboxylic acid reacting with SOCl₂ to form an acyl chloride, which is then rapidly esterified by methanol.

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (40 mL).

-

Reagent Preparation: Cool the methanol to 0°C in an ice bath.

-

Reagent Addition: Add thionyl chloride (5.0 mL, 68.5 mmol) dropwise to the cold methanol over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[4]

-

Substrate Addition: Once the addition is complete, add the amino acid (e.g., L-Leucine, 5.0 g, 38.1 mmol) in one portion to the stirring solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Workup: Cool the mixture and evaporate the solvent completely under reduced pressure.

-

Isolation: The product, L-Leucine methyl ester hydrochloride, is typically obtained as a white solid and can be purified by recrystallization from a methanol/ether mixture.[10]

Caption: Comparison of primary methods for amino acid methyl esterification.

Chapter 3: The "Reversal": Deprotection of the Methyl Ester

A protecting group is only useful if it can be removed cleanly and selectively. The standard method for cleaving a methyl ester is saponification —a base-mediated hydrolysis.[2][11][12]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (-OCH₃) as a leaving group. In a final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. The free carboxylic acid is then regenerated upon acidic workup.

Core Method: Saponification

-

Setup: Dissolve the dipeptide methyl ester (e.g., Boc-Ala-Leu-OMe) (1.0 g, 3.16 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 20 mL) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0°C. Add a 1 M solution of lithium hydroxide (LiOH) (4.7 mL, 4.7 mmol, 1.5 equivalents) dropwise.[11][12]

-

Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).

-

Purification: Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or neutral impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the acidified solution with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide carboxylic acid.

Critical Consideration: The Risk of Racemization

The single most significant risk during the saponification of amino acid or peptide esters is racemization at the α-carbon.[13][14][15] This is particularly problematic for the C-terminal amino acid residue.

Mechanism of Racemization: Under basic conditions, the proton on the α-carbon (the C-H bond adjacent to the ester carbonyl) can be abstracted by the base. This forms a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of L- and D-isomers, thus destroying the stereochemical integrity of the molecule.[13] N-methylated amino acids are particularly susceptible to this process.[13]

Strategies to Mitigate Racemization:

-

Use of Milder Bases: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can lead to less racemization.[15][16][17]

-

Low Temperatures: Performing the reaction at 0°C or below significantly reduces the rate of enolization relative to the rate of hydrolysis.

-

Careful Stoichiometry: Using only a slight excess of base (e.g., 1.1-1.5 equivalents) and avoiding prolonged reaction times is crucial.

-

Alternative Deprotection: For particularly sensitive substrates, non-basic deprotection methods, such as using bis(tributyltin) oxide or nucleophiles like lithium iodide, can be employed.[1][18]

Orthogonality in Protecting Group Strategy

The true power of protecting groups is realized when they are used in an orthogonal system.[19][20][21][22] Orthogonality means that one type of protecting group can be removed under a specific set of conditions without affecting other types of protecting groups present in the molecule.[21][22][23]

The methyl ester, being base-labile, is orthogonal to:

-

Acid-labile groups: Such as Boc (tert-butoxycarbonyl) for amines or t-butyl esters for carboxyl groups, which are removed with acids like trifluoroacetic acid (TFA).[22][]

-

Hydrogenolysis-labile groups: Such as Cbz (benzyloxycarbonyl) for amines or benzyl esters for carboxyls, which are removed by catalytic hydrogenation (H₂/Pd-C).[2]

This orthogonality allows for the selective deprotection and modification of different parts of a complex molecule.

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Orthogonal To |

| Methyl Ester | -COOCH₃ | MeOH, H⁺ or SOCl₂ | Base (NaOH, LiOH) | Boc, Cbz, Fmoc, tBu, Bzl |

| Benzyl (Bzl) Ester | -COOCH₂Ph | Benzyl alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Methyl |

| t-Butyl (tBu) Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ | Strong Acid (TFA) | Cbz, Fmoc, Methyl, Bzl |

Chapter 4: Field Insights & Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |